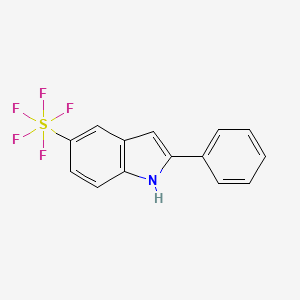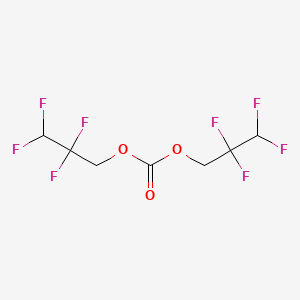
Bis(2,2,3,3-tetrafluoropropyl) Carbonate
Übersicht
Beschreibung
Bis(2,2,3,3-tetrafluoropropyl) carbonate is a chemical compound with the molecular formula C₇H₆F₈O₃. It is a white or colorless crystalline solid used as a reactive solvent and cross-linking agent in polymerization reactions . This compound is notable for its high fluorine content, which imparts unique properties such as high thermal stability and chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2,2,3,3-tetrafluoropropyl) carbonate can be synthesized through the transesterification of dialkyl carbonates with 2,2,3,3-tetrafluoropropan-1-ol. The reaction is typically catalyzed by bases such as tetramethylammonium hydroxide or lithium alkoxides . The reaction conditions involve heating the mixture and distilling the product to collect fractions boiling above 160°C .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve the use of environmentally safer procedures that avoid hazardous chemicals like phosgene. Instead, dialkyl carbonates are prepared by the direct reaction of alcohols with carbon dioxide or carbon monoxide .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,3,3-tetrafluoropropyl) carbonate primarily undergoes transesterification reactions. It can also participate in nucleophilic addition-elimination reactions catalyzed by both acids and bases .
Common Reagents and Conditions
Common reagents used in reactions with this compound include dialkyl carbonates, 2,2,3,3-tetrafluoropropan-1-ol, and various bases such as tetramethylammonium hydroxide and lithium alkoxides . The reactions are typically conducted under heating and distillation conditions to isolate the desired products .
Major Products Formed
The major products formed from the reactions of this compound include alkyl 2,2,3,3-tetrafluoropropyl carbonates and other fluorinated carbamates .
Wissenschaftliche Forschungsanwendungen
Bis(2,2,3,3-tetrafluoropropyl) carbonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of bis(2,2,3,3-tetrafluoropropyl) carbonate involves nucleophilic addition-elimination reactions. The compound acts as a carbonic acid ester, and its reactivity is determined by the nature of the catalyst used in the reaction . The presence of fluorine atoms enhances its chemical stability and reactivity, making it a valuable intermediate in various chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(trichloromethyl) carbonate
- Hexachloroacetone
- Methyl chloroformate
Uniqueness
Bis(2,2,3,3-tetrafluoropropyl) carbonate is unique due to its high fluorine content, which imparts superior thermal stability and chemical resistance compared to other similar compounds . This makes it particularly valuable in applications requiring high-performance materials.
Eigenschaften
IUPAC Name |
bis(2,2,3,3-tetrafluoropropyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F8O3/c8-3(9)6(12,13)1-17-5(16)18-2-7(14,15)4(10)11/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLHKDQLOUOMTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OC(=O)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


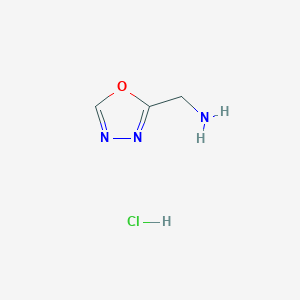



![N,N'-bis[2,6-dinitro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B3039887.png)
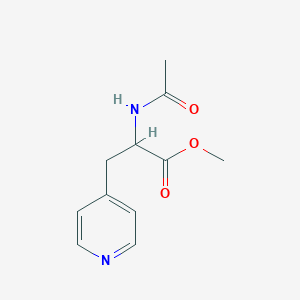


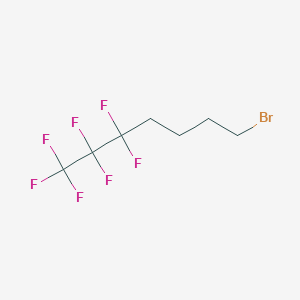
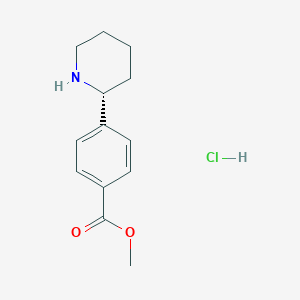
![6,7-Dihydro-2,3-dimethylpyrrolo[2,3-c]azepin-8(1H)-one](/img/structure/B3039895.png)

